N-formyl-2-methylAlanine
Description
Structure
3D Structure
Properties
CAS No. |
60421-25-2 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-formamido-2-methylpropanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-5(2,4(8)9)6-3-7/h3H,1-2H3,(H,6,7)(H,8,9) |
InChI Key |
HBYUYCJYSZHTTE-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC=O |
Canonical SMILES |
CC(C)(C(=O)O)NC=O |
sequence |
X |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Formyl 2 Methylalanine
Direct N-Formylation Approaches for Alanine (B10760859) Derivatives
Direct N-formylation involves the reaction of an alanine derivative with a formylating agent. The choice of agent and reaction conditions is critical to achieving the desired product efficiently.
Utilizing Formic Acid and Acetic Anhydride (B1165640) Systems
One of the most traditional and effective methods for the N-formylation of amino acids is the use of acetic formic anhydride (AFA), which is typically generated in situ from formic acid and acetic anhydride. nih.govscribd.com This method was reported as early as 1932 for the N-formylation of amino acids like cystine. nih.gov The reaction proceeds by allowing the amine to react with AFA, which is pre-formed or generated in the reaction mixture. For instance, a one-pot procedure involves reacting the amine with AFA generated from excess formic acid and acetic anhydride at low temperatures, such as -20 °C. nih.gov This approach is highly efficient, with reactions often completing in under 15 minutes and yielding the desired N-formyl product in near-quantitative amounts (97-100%) for a wide range of amines. nih.gov The high reactivity of AFA makes it suitable for formylating various amino acids and their esters. nih.govscribd.com
A modified procedure for N,N-diformylating DL-cystine also relies on the in situ formation of acetic formic anhydride. scribd.com The general mechanism involves the nucleophilic attack of the amino group on the highly electrophilic carbonyl carbon of the mixed anhydride.
Reductive Formylation with Carbon Dioxide and Hydrosilanes
A greener and increasingly prominent approach utilizes carbon dioxide (CO2) as an abundant, non-toxic C1 source for formylation. nih.gov This transformation involves the reductive formylation of amines using a reducing agent, most commonly a hydrosilane such as phenylsilane (B129415) (PhSiH3) or polymethylhydrosiloxane (B1170920) (PMHS). researchgate.netrsc.org The reaction is typically facilitated by a catalyst and proceeds through complex chemical equilibria. researchgate.netepfl.ch
In situ reaction monitoring has revealed several possible mechanistic pathways depending on the substrates and conditions. epfl.chacs.org One pathway involves the insertion of CO2 into the Si-H bond of the hydrosilane to form a formoxysilane intermediate. researchgate.net This intermediate is then attacked by the amine to yield the N-formylated product. researchgate.netacs.org Another pathway, particularly with strongly nucleophilic amines, proceeds through a silylcarbamate intermediate, which is then reduced by another equivalent of hydrosilane. researchgate.netepfl.ch The reaction requires at least two equivalents of hydrosilane per equivalent of amine, as silanols, the primary byproducts, react further. acs.org
Various catalysts have been developed to enhance the efficiency of this reaction under milder conditions. nih.gov For example, ethylenediaminetetraacetic acid (EDTA) has been shown to be an effective, recyclable catalyst for the N-formylation of various amines with CO2 and PhSiH3, even under ambient pressure and temperature. mdpi.com
| Catalyst System | C1 Source | Reductant | Key Features | Reference |
|---|---|---|---|---|
| EDTA | CO₂ | PhSiH₃ | Effective under ambient conditions; recyclable. | mdpi.com |
| [TBA][OAc] | CO₂ | Triethoxysilane (B36694) | Base-catalyzed pathway; rapid reaction. | acs.org |
| Rh-bis(tzNHC) Complex | CO₂ | Ph₂SiH₂ | Highly effective at low catalyst loading and ambient temperature. | nih.gov |
| N-Heterocyclic Carbenes (NHCs) | CO₂ | Hydrosilanes | Metal-free catalysis for formylation and methylation. | bohrium.com |
Formaldehyde- and Methanol-Mediated Formylation Strategies
Formaldehyde (B43269) and methanol (B129727) represent alternative, readily available C1 sources for N-formylation.
Formaldehyde-Mediated Formylation: The reaction of formaldehyde with a primary amine, such as the side chain of lysine (B10760008), initially forms a carbinolamine intermediate (N-(hydroxymethyl)-lysine). nih.gov This intermediate can be oxidized to the stable N-formyl derivative. nih.govbiorxiv.org Gold-based catalysts have been shown to mediate the formylation of amines using formaldehyde. nih.gov For instance, Au/TiO2 catalyzes the aerobic oxidative coupling of secondary amines with paraformaldehyde at room temperature to cleanly produce the corresponding formamides. nih.gov
Methanol-Mediated Formylation: Methanol can serve as a formyl source through catalytic dehydrogenation. acs.org This process avoids the use of stoichiometric oxidants, releasing hydrogen gas as the only byproduct. Homogeneous catalysts, such as ruthenium-N-heterocyclic carbene (Ru-NHC) complexes, are effective for this transformation. nih.govacs.org The proposed mechanism involves the oxidation of methanol to an aldehyde intermediate (formaldehyde), which then reacts with the amine to form a hemiaminal. researchgate.net Subsequent dehydrogenation of this hemiaminal yields the N-formamide. acs.orgresearchgate.net The reaction conditions, particularly hydrogen pressure and temperature, are critical for controlling selectivity. researchgate.net Various transition metal catalysts based on Ru, Mn, and Au have been employed for the N-formylation of amines using methanol. mdpi.comresearchgate.net
Application of Formate (B1220265) Esters and Other Formylating Reagents
A variety of other formylating agents can be used for the N-formylation of alanine derivatives, offering mild conditions and high yields.
Formate Esters: Simple formate esters, such as ethyl formate, are effective formylating agents. researchgate.net The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, followed by the elimination of ethanol. researchgate.net This method can be performed under catalyst- and solvent-free conditions or can be promoted by catalysts. researchgate.net Notably, lipase (B570770) has been successfully used as a biocatalyst for the N-formylation of amines with ethyl formate, providing a green and efficient protocol with a broad substrate scope. rsc.org
Ammonium (B1175870) Formate: Refluxing an amine in acetonitrile (B52724) with ammonium formate has been shown to formylate secondary amines and anilines in good to excellent yields. nih.gov
Mixed Anhydrides: Besides acetic formic anhydride, other mixed anhydrides can be employed. Trimethylacetic formic anhydride, prepared from trimethylacetyl chloride and sodium formate, is a highly reactive and selective N-formylating reagent. ru.nl It is particularly useful for formylating amines that are unstable in their free base form. ru.nl
Catalytic Systems in N-Formyl-2-methylAlanine Synthesis
Catalysis is central to many modern N-formylation methodologies, enabling the use of sustainable C1 sources like CO2 and methanol under milder conditions.
Homogeneous Catalysis for N-Formylation of Amines
Homogeneous catalysts, which operate in the same phase as the reactants, are widely used for N-formylation reactions due to their high activity and selectivity.
In the reductive formylation of amines with CO2 and hydrosilanes, both transition metal complexes and organocatalysts are effective. nih.govrsc.org Copper-diphosphine complexes, for example, have demonstrated high turnover numbers for the N-formylation of amines with CO2 and PMHS under atmospheric pressure. rsc.org Rhodium complexes with N-heterocyclic carbene (NHC) ligands are also highly efficient, allowing the reaction to proceed at ambient temperature with low catalyst loadings. nih.gov Metal-free organocatalysts, including N-heterocyclic carbenes (NHCs) themselves, have been developed as an environmentally benign alternative for these reactions. bohrium.com
For methanol-mediated N-formylation, homogeneous ruthenium complexes are prominent. acs.orgkaist.ac.kr A Ru-NHC complex can catalyze the dehydrogenation of methanol and subsequent coupling with amines without the need for an external base or oxidant. acs.orgkaist.ac.kr The mechanism is believed to involve the dehydrogenation of a hemiaminal intermediate formed from the amine and an in situ-generated aldehyde. acs.org
| Formylation Method | Catalyst Type | Example Catalyst | Key Advantage | Reference |
|---|---|---|---|---|
| Reductive Formylation with CO₂ | Homogeneous Transition Metal | Cu-diphosphine complex | High turnover number (TON) at 1 atm CO₂. | rsc.org |
| Reductive Formylation with CO₂ | Homogeneous Transition Metal | Rh-bis(tzNHC) complex | High efficiency at low catalyst loading and ambient temperature. | nih.gov |
| Methanol-Mediated Formylation | Homogeneous Transition Metal | Ru-NHC complex | Acceptorless dehydrogenative coupling. | acs.orgkaist.ac.kr |
| Reductive Formylation with CO₂ | Organocatalyst | N-Heterocyclic Carbene (NHC) | Metal-free, environmentally benign process. | bohrium.com |
Heterogeneous Catalysis in Formylation
Heterogeneous catalysis represents a significant advancement in the N-formylation of amino acids, offering advantages such as catalyst recyclability, ease of product separation, and improved stability. nih.gov Various solid-supported catalysts, including metal nanoparticles and metal oxides, have demonstrated high efficacy in these transformations.
Metal Nanoparticles:
Another promising system involves palladium-gold (Pd-Au) bimetallic nanoparticles supported on polyaniline-functionalized carbon nanotubes (PANI-CNT). acs.org These catalysts have proven effective in the N-formylation of amines using CO2 and H2 as the formylating agents. acs.org The interaction between the two metals is believed to alter the electronic properties of the nanoparticles, leading to superior catalytic performance. acs.org
Sulfonic acid-functionalized magnetic nanoparticles (NP@SO3H) have also been developed as highly efficient and recyclable catalysts for the N-formylation of primary amines under mild conditions. rsc.orgnih.gov These catalysts operate at room temperature and can be easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant drop in activity. rsc.orgnih.gov
Metal Oxides:
Various metal oxides have been investigated as solid acid catalysts for N-formylation. Nano-sized metal oxides such as cerium(IV) oxide (nano-CeO2) and magnesium oxide (nano-MgO) have been utilized for the formylation of amines with formic acid under solvent-free conditions. researchgate.netmdpi.com Zirconium-based metal-organic frameworks (Zr-MOFs) have also emerged as effective catalysts. researchgate.netacs.org These porous materials possess a high density of active sites and can catalyze the N-formylation of amines with formic acid, demonstrating high yields. researchgate.net The activity of these Zr-MOFs can be influenced by the solvent's properties, with solvent-free conditions often providing the best results. researchgate.net Furthermore, single-site cobalt catalysts supported on metal-organic frameworks (MOFs) like DUT-5-CoH have been shown to effectively catalyze the N-formylation of a wide range of amines using carbon dioxide. rsc.org
Table 1: Comparison of Heterogeneous Catalysts in N-Formylation Reactions
| Catalyst | Formylating Agent | Substrate Scope | Key Advantages |
| AuPd–Fe3O4 Nanoparticles | Methanol | Secondary amines | High efficiency at room temperature, reusable magnetic catalyst. nih.gov |
| Pd-Au/PANI-CNT | CO2 and H2 | Amines | Excellent catalytic activity, beneficial electronic interactions between metals. acs.org |
| NP@SO3H | Formic Acid | Primary aromatic amines | Mild reaction conditions, excellent yield, catalyst recyclable for up to six cycles. rsc.orgnih.gov |
| Nano-CeO2 / Nano-MgO | Formic Acid | Amines | Solvent-free conditions, good to excellent yields. researchgate.netmdpi.com |
| Zr-based MOFs | Formic Acid | Amines | High yield, dependent on solvent polarity, effective under solvent-free conditions. researchgate.net |
| DUT-5-CoH | Carbon Dioxide | Aromatic and aliphatic primary and secondary amines | Excellent yields and selectivity, recyclable up to 15 times. rsc.org |
Organocatalysis and Biomimetic Approaches to N-Formylation
Organocatalysis offers a metal-free alternative for N-formylation, often proceeding under mild conditions and with high selectivity. A notable example is the use of isophorone (B1672270) as an organocatalyst for the decarboxylation of amino acids, which, when performed in a solvent like N,N-dimethylformamide (DMF), can lead to a consecutive N-formylation reaction. lookchem.comresearchgate.net In this tandem process, the amino acid itself can catalyze the formylation of the resulting amine. lookchem.com
The use of DMF as a formylating agent is a common strategy in organocatalytic N-formylations. The reaction can be promoted by various organocatalysts, including imidazole (B134444) and its derivatives. researchgate.netsci-hub.se The proposed mechanism involves the nucleophilic attack of the organocatalyst on DMF to form a reactive N-formyl intermediate, which then transfers the formyl group to the amine. sci-hub.se
Biomimetic approaches draw inspiration from biological processes. For instance, the initiation of peptide synthesis in bacteria often involves an N-formyl-protected amino acid to prevent undesirable side reactions like diketopiperazine formation. acs.org This biological strategy highlights the importance of the N-formyl group in peptide chemistry. While not a direct synthetic method, understanding these natural processes can guide the development of novel, highly selective N-formylation techniques. The synthesis of N-formylaminonitriles in formamide (B127407) has been explored as a potential prebiotic route to amino acid derivatives, suggesting that formamide can act as both a solvent and a formylating agent. acs.org
Stereoselective Synthesis of this compound Derivatives
For chiral amino acids, the stereochemical outcome of the N-formylation reaction is of paramount importance. Stereoselective synthesis aims to produce the desired enantiomer or diastereomer with high purity, which is crucial for applications in pharmaceuticals and bioactive materials.
Chiral Auxiliaries and Catalysts in N-Formyl Amino Acid Production
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed. For the synthesis of optically active amino acids, auxiliaries such as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide have been employed. tcichemicals.com These auxiliaries can be used in conjunction with a nickel complex to induce isomerization at the α-position of racemic α-amino acids, leading to the formation of the desired (S)-amino acid with high optical purity. tcichemicals.com
Pseudoephenamine is another practical chiral auxiliary that has been used in the asymmetric synthesis of amino acids. scispace.comharvard.edu Amides derived from pseudoephenamine can undergo diastereoselective alkylation reactions with high selectivity. scispace.comharvard.edu
Chiral catalysts provide an alternative and often more atom-economical approach to stereoselective synthesis. Chiral aldehyde catalysis, for example, has been developed for the asymmetric transformation of N-unprotected amino acid esters. frontiersin.org Catalysts derived from chiral BINOL aldehydes can provide excellent stereoselective control. frontiersin.org Furthermore, chiral phosphine (B1218219) catalysts derived from amino acids have been shown to be effective in various asymmetric transformations. rsc.org
Preservation of Stereochemical Purity and Prevention of Racemization
A significant challenge in the synthesis and manipulation of chiral amino acids is the potential for racemization at the α-carbon. Several N-formylation methods have been developed with the explicit goal of preserving stereochemical purity.
For instance, a method utilizing cyanomethyl formate for the N-formylation of amino acid ester hydrochlorides proceeds at room temperature without causing racemization. researchgate.netthieme-connect.com Similarly, reacting amino acids with formamide or methyl formate in the presence of a base has been shown to produce N-formylamino acids with little to no racemization under standard reaction conditions. google.comgoogle.com
The choice of coupling reagents and protecting groups is also critical in preventing racemization during peptide synthesis, a process that shares mechanistic similarities with N-formylation. nih.gov For example, the use of certain coupling reagents can activate the carboxylic acid of an N-protected amino acid in a way that increases the susceptibility of the α-proton to abstraction, leading to racemization. nih.gov The development of novel protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which can be removed under nearly neutral conditions, has been shown to significantly suppress racemization. nih.gov While N-formylation itself is the addition of a protecting group, the principles of minimizing exposure to harsh acidic or basic conditions are equally relevant to preserving the stereochemical integrity of this compound.
Elucidation of Reaction Mechanisms and Kinetics in N Formylation of Alanine Derivatives
Mechanistic Pathways of N-Formylation
The conversion of an amine functional group in an alanine (B10760859) derivative to a formamide (B127407) proceeds through complex chemical equilibria involving several proposed pathways. The specific route is highly dependent on the reaction conditions, the nature of the substrates, and the formylating agent employed. acs.org Common methods involve reagents like CO2 with a hydrosilane reductant, where three primary pathways are considered: direct formoxysilane formation (pathway 1), amine-assisted formoxysilane formation (pathway 2), and a silylcarbamate intermediate pathway (pathway 3). acs.orgresearchgate.net
Identification of Key Intermediates (e.g., Formoxysilanes, Silylcarbamates)
In situ reaction monitoring, primarily through NMR spectroscopy, has been instrumental in identifying transient species that are central to the N-formylation mechanism, particularly in reactions utilizing carbon dioxide and hydrosilanes. acs.org
Formoxysilanes : These compounds are generated from the reaction of a hydrosilane with a C1 source like CO2. bohrium.com The formoxysilane then acts as the formylating agent, reacting with the amine group of the alanine derivative to yield the N-formylated product. acs.orgresearchgate.net The formation of formoxysilane can be the rate-determining step in the absence of a catalyst. acs.org DFT calculations and experimental evidence support that the reduction of CO2 by hydrosilanes leads to these formoxysilane intermediates, which are subsequently attacked by the amine. researchgate.netresearchgate.net
Silylcarbamates : When strongly nucleophilic amines, such as amino acids, are used, they can form stable adducts with CO2. These adducts can then react to form silylcarbamate intermediates. acs.orgresearchgate.net Depending on the reaction conditions, the silylcarbamate can be a stable intermediate or a precursor to formoxysilane formation. acs.org In the presence of excess hydrosilane, silylcarbamates can be directly reduced to the final N-formylated product. researchgate.net However, without excess hydrosilane, the silylcarbamate often serves as an additional intermediate en route to the formation of formoxysilanes. researchgate.netacs.org The presence of water can hydrolyze silylcarbamates back to carbamic acids and silanols, potentially delaying the N-formylation reaction. acs.org
Analysis of Competitive Formylation and Methylation Pathways
In reactions employing CO2 and a reducing agent like hydrosilane, N-methylation can occur as a competitive pathway to N-formylation. nih.govrsc.orgnih.gov
Contrary to a sequential mechanism where formamide is an intermediate for methylation, Density Functional Theory (DFT) studies suggest that formylation and methylation are often two distinct, competing reaction channels. nih.govrsc.orgresearchgate.net The chemoselectivity is determined by the competition between the amine and a hydride source (e.g., from an activated hydrosilane) to attack the formyloxy carbon of a key intermediate, such as bis(formyloxy)silane. nih.govrsc.org
Formylation Pathway : If the nucleophilic attack by the amine (e.g., an alanine derivative) on the formylating intermediate is kinetically favored, the N-formamide is the resulting product. nih.govrsc.org
Methylation Pathway : Conversely, if the attack by the hydride prevails, it can lead to further reduction and ultimately yield the N-methylated amine. nih.gov
The balance between these pathways is delicate and can be influenced by the catalyst, the steric and electronic properties of the amine, and other reaction parameters. nih.govnih.gov For instance, certain catalysts may promote the generation of formaldehyde (B43269) as a key species, leading to methylation. rsc.org
Influence of Solvent Systems and Additives on Reaction Equilibria
The choice of solvent and the use of additives have a profound impact on reaction rates, yields, and the position of chemical equilibria in N-formylation reactions. acs.orgrsc.org
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize intermediates and transition states differently. In catalyst-free N-formylation using NaBH4 and CO2, solvents like dimethylformamide (DMF) were found to be superior to tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), or methanol (B129727) (MeOH). rsc.orgrsc.org Heating the reaction mixture often has a significant positive effect on the conversion. rsc.orgscispace.com The use of formamide as a solvent can be particularly effective, facilitating the reaction through a transamidation process in addition to the reductive formylation of CO2. rsc.org
Influence of Additives: Additives can act as catalysts or promoters, significantly altering the reaction landscape.
Base Catalysts : In CO2/hydrosilane systems, base catalysts can alter the reaction pathway. For amines of low basicity, a direct CO2 insertion into the hydrosilane may occur, but a base catalyst can facilitate an amine-assisted pathway. acs.orgacs.org
Acid Catalysts : Additives like methanesulfonic acid or zinc acetate (B1210297) have been shown to have a positive, though sometimes not significant, effect on the reaction. rsc.orgscispace.com Formic acid itself can sometimes accelerate the reaction. acs.org
Salts : Ionic liquids (ILs) and other salts like tetrabutylammonium (B224687) acetate ([TBA][OAc]) can act as efficient catalysts. acs.orgresearchgate.net They can activate the Si-H bond of the hydrosilane, facilitating the reduction of CO2 and promoting the subsequent reaction with the amine. acs.orgresearchgate.net
| Entry | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Acetonitrile (ACN) | None | 25 | Traces | rsc.org |
| 2 | Dimethylformamide (DMF) | None | 25 | 23 | rsc.org |
| 3 | Tetrahydrofuran (THF) | None | 25 | Not encouraging | rsc.org |
| 4 | Dimethyl sulfoxide (DMSO) | None | 25 | Not encouraging | rsc.org |
| 5 | DMF | Zinc Acetate | 25 | Some positive outcome | rsc.org |
| 6 | DMF | Triethylamine | 25 | Some positive outcome | rsc.org |
| 7 | DMF | None | 60 | 88 | rsc.orgscispace.com |
| 8 | ACN | None | 60 | Increased conversion | rsc.orgscispace.com |
| 9 | THF | None | 60 | Increased conversion | rsc.orgscispace.com |
Kinetic Studies of N-Formyl-2-methylAlanine Formation
Kinetic studies are essential for quantifying the efficiency of a reaction and for providing deeper insight into the reaction mechanism. While specific kinetic data for this compound is not extensively reported, general principles can be derived from studies on similar molecules, such as N-methylaniline. acs.orgresearchgate.net
Determination of Reaction Rates and Orders
The rate of N-formylation is typically determined by monitoring the consumption of reactants or the formation of the product over time, often using techniques like NMR spectroscopy or GC-MS. acs.org Kinetic curves, which plot concentration versus time, can be generated from this data. acs.orgresearchgate.net
For the N-formylation of N-methylaniline with CO2 and phenylsilane (B129415), kinetic studies have been performed to understand the influence of catalysts. researchgate.net The reaction rate is dependent on the concentrations of the amine, the formylating agent, and the catalyst. The reaction order with respect to each component can be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate. For example, in the N-formylation of N-methylaniline with triethoxysilane (B36694) and CO2, kinetic curves show a gradual formation of the product over several hours, with the reaction rate influenced by factors such as the presence of byproducts like formic acid. acs.org
Investigation of Activation Energies and Transition States
The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies at different temperatures. A lower activation energy implies a faster reaction rate. For complex multi-step reactions like N-formylation, computational methods such as DFT are often employed to map the potential energy surface and identify the transition states. researchgate.netnih.gov
Computational Chemistry in Mechanistic Investigations
Computational chemistry has emerged as an indispensable tool for the detailed investigation of reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. For the N-formylation of alanine derivatives, computational approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in mapping out potential reaction pathways, characterizing transition states, and understanding the kinetic and thermodynamic factors that govern the formation of this compound.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the geometries of reactants, intermediates, and transition states, as well as their corresponding energies. This allows for the construction of detailed energy profiles for proposed reaction mechanisms, offering a quantitative understanding of reaction feasibility and selectivity.
While specific DFT studies focusing exclusively on this compound are not prominent in the literature, extensive research on the N-formylation of other amines and amino acids provides a robust framework for understanding the reaction. acs.org Studies on the formylation of amines using carbon dioxide and hydrosilanes, for instance, have revealed multiple competing reaction pathways whose viability depends on factors like the amine's basicity and the presence or absence of a catalyst. acs.org
DFT calculations have shown that three primary pathways can be considered for the N-formylation of amines with CO2 and hydrosilanes. acs.org
Pathway 1: Direct CO2 Insertion: This pathway involves the direct insertion of CO2 into the Si-H bond of the hydrosilane, forming a formoxysilane intermediate. This intermediate then reacts with the amine to yield the formamide. DFT calculations suggest this pathway is favored for amines with low basicity and in the absence of a catalyst, with the formation of the formoxysilane being the rate-determining step. acs.org
Pathway 2: Amine-Assisted Pathway: In this mechanism, the amine assists in the CO2 reduction step. For amines of low basicity, this pathway often proceeds via base-stabilized carbamate (B1207046) salts that activate the hydrosilane before CO2 insertion. acs.org DFT studies have proposed five-membered transition states for this route. acs.org
Pathway 3: Silylcarbamate Intermediate: Strongly nucleophilic amines can form stable adducts with CO2, leading to a silylcarbamate intermediate. This intermediate can then be directly reduced by the hydrosilane to the N-formylated product. acs.org
These computationally elucidated pathways provide a foundational understanding for the N-formylation of amino acid derivatives. The presence of both an amino group and a carboxylic acid group in 2-methylalanine introduces additional complexity, where intramolecular interactions could influence the reaction pathway and transition state energies, a domain ripe for future specific DFT investigation.
| Pathway | Description | Key Intermediates | Governing Conditions |
|---|---|---|---|
| Pathway 1 (Direct Insertion) | Direct insertion of CO₂ into the hydrosilane Si-H bond, followed by reaction with the amine. | Formoxysilane | Low-basicity amines, catalyst-free conditions. |
| Pathway 2 (Amine-Assisted) | The amine or a base catalyst activates the hydrosilane prior to CO₂ insertion. | Base-stabilized carbamate salts, Five-membered transition states | Catalyst-present conditions, low-basicity amines. |
| Pathway 3 (Silylcarbamate) | Formation of a stable adduct between the amine and CO₂, which is then reduced. | Silylcarbamate | Strongly nucleophilic amines. |
DFT computations have also been instrumental in understanding the chemoselectivity between formylation and methylation when using CO2 and hydrosilanes. nih.gov These studies show that selectivity can originate from the competition between the amine and a catalyst-derived hydride attacking a key intermediate. nih.gov Such detailed mechanistic insights are crucial for optimizing reaction conditions to favor the synthesis of the desired N-formylated product.
Molecular Dynamics Simulations for Mechanistic Insights
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical systems. Unlike static DFT calculations of stationary points on a potential energy surface, MD simulations can reveal the role of the solvent, conformational flexibility, and the dynamics of intermediate formation and decay. uregina.ca
For the N-formylation of 2-methylalanine, MD simulations can offer critical insights into several aspects of the reaction mechanism that complement DFT studies.
Solvation and Environmental Effects: The reaction environment, particularly the solvent, can significantly influence reaction rates and pathways. MD simulations of formamide-water mixtures have been used to study the hydrogen-bonding network, local structure, and dynamic properties of the solution. aip.orgaip.orgresearchgate.net These simulations show that formamide and water molecules form a common hydrogen bond network, and the lifetimes of these bonds change with concentration. aip.orgresearchgate.net Understanding the explicit solvent structure around the 2-methylalanine and the formylating agent is essential for a complete mechanistic picture, as solvent molecules can stabilize intermediates and transition states or even participate directly in proton transfer events. uregina.ca
Stability and Dynamics of Reaction Intermediates: Ab initio MD (AIMD), which uses quantum mechanical forces to drive the simulation, is particularly powerful for studying reactive events. AIMD simulations of the reaction between CO2 and aqueous amines have been used to assess the stability of proposed intermediates like zwitterions and carbamic acids. uregina.caresearchgate.net These studies have shown that the interconversion between these species is not a simple intramolecular proton shift but often involves a Grotthuss-style mechanism where protons are shuttled through the surrounding water molecules. uregina.caresearchgate.net This highlights the active role of the solvent in the reaction mechanism, an insight only accessible through dynamic simulations.
Conformational Sampling and Free Energy Profiles: The N-formylation reaction involves the approach and correct orientation of reactants. MD simulations can explore the conformational landscape of the reactants and the pre-reaction complex. When combined with enhanced sampling techniques (like umbrella sampling) and a quantum mechanical description of the reactive region (QM/MM MD), it is possible to compute the free-energy profile along a reaction coordinate. mdpi.com This approach has been used to elucidate the mechanisms of other reactions involving amino acids, such as chiral-selective aminoacylation, by revealing how the surrounding environment stabilizes the transition state. mdpi.com A similar approach could quantify the energy barriers for the N-formylation of 2-methylalanine, providing crucial kinetic data.
While a complete MD simulation capturing the entire N-formylation of 2-methylalanine from reactants to products is computationally demanding and has not been specifically reported, the various MD techniques provide indispensable tools for dissecting key parts of the reaction.
| MD Technique | Primary Application | Mechanistic Insight Provided | Reference Example |
|---|---|---|---|
| Classical MD | Simulating solvent structure and dynamics. | Characterizes the hydrogen-bonding network and local environment of the reactants. aip.orgaip.org | Formamide-water mixtures |
| Ab Initio MD (AIMD) | Simulating reactive events and intermediate stability. | Reveals dynamic interconversion of intermediates and the role of solvent in proton transfers. uregina.caresearchgate.net | CO₂ + aqueous amine reaction |
| QM/MM MD | Modeling reactions in large, complex systems (e.g., enzymes, explicit solvent). | Calculates free energy barriers and identifies how the environment stabilizes transition states. mdpi.com | Chiral-selective aminoacylation |
Advanced Spectroscopic and Analytical Characterization of N Formyl 2 Methylalanine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of N-formyl-2-methylalanine in solution. A key characteristic observed in the NMR spectra of N-formylated amines is the presence of geometric isomers, known as rotamers (or conformers), arising from the restricted rotation around the amide C-N bond. rsc.orgmdpi.com This phenomenon results in the doubling of specific signals in both proton and carbon NMR spectra, corresponding to the cis and trans configurations of the formyl group relative to the substituent on the nitrogen atom. mdpi.com
Proton (¹H) NMR for Structural Confirmation and Monitoring
Proton (¹H) NMR spectroscopy is fundamental for the initial structural confirmation of this compound. The spectrum provides distinct signals for each unique proton environment within the molecule. The integration of these signals corresponds to the number of protons in that environment, while their splitting patterns reveal adjacent proton-proton couplings.
A critical feature in the ¹H NMR spectrum of this compound is the appearance of two distinct signals for the formyl proton (-CHO) and the amide proton (-NH-), typically in the downfield region of the spectrum (around 8.0-8.5 ppm for -CHO and 7.0-9.0 ppm for -NH). rsc.orgmdpi.comrsc.org This duplication confirms the presence of both cis and trans rotamers in solution. The relative intensity of these paired signals allows for the quantification of the isomeric ratio. The methyl protons of the 2-methylalanine moiety are expected to appear as a singlet (or two closely spaced singlets for the rotamers) in the upfield region, as there are no adjacent protons to cause splitting.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Rotamers Note: Data are estimated based on typical values for N-formylated compounds and 2-methylalanine derivatives. The exact chemical shifts can vary based on the solvent and concentration.
| Proton Group | Expected Chemical Shift (ppm) - trans Isomer | Expected Chemical Shift (ppm) - cis Isomer | Multiplicity |
| Formyl (CHO) | ~8.2 | ~8.0 | Singlet |
| Amide (NH) | ~7.5 | ~8.5 | Broad Singlet |
| Methyl (C(CH₃)₂) | ~1.5 | ~1.6 | Singlet |
| Carboxyl (COOH) | >10.0 | >10.0 | Broad Singlet |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. In ¹³C NMR, each non-equivalent carbon atom produces a distinct signal, allowing for a complete count of the carbon environments in the molecule. savemyexams.com
Similar to the proton spectrum, the ¹³C NMR spectrum is expected to show two sets of signals for the carbons near the amide bond, corresponding to the cis and trans rotamers. rsc.orgrsc.org The formyl carbon (CHO) and the quaternary α-carbon (C(CH₃)₂) are particularly sensitive to the amide bond's orientation and will likely appear as two distinct peaks. The carbonyl carbon of the carboxyl group and the methyl carbons will also show separate signals for each isomer.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Rotamers Note: Data are estimated based on typical values for N-formylated compounds and 2-methylalanine derivatives. savemyexams.comrsc.org
| Carbon Group | Expected Chemical Shift (ppm) - trans Isomer | Expected Chemical Shift (ppm) - cis Isomer |
| Carboxyl (COOH) | ~175 | ~176 |
| Formyl (CHO) | ~161 | ~164 |
| α-Carbon (C(CH₃)₂) | ~57 | ~58 |
| Methyl (C(CH₃)₂) | ~24 | ~25 |
Advanced NMR Techniques (e.g., EXSY, 2D NMR) for Mechanistic Elucidation
To unambiguously assign the proton and carbon signals and to study the dynamic equilibrium between the rotamers, advanced 2D NMR techniques are employed.
Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other (typically through two or three bonds). libretexts.org For this compound, COSY would primarily show correlations within any potential long-range couplings, although its utility is limited for this specific molecule due to the prevalence of quaternary carbons and isolated methyl groups.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon atoms with their attached protons. libretexts.orgnih.gov It would definitively link the methyl proton signals to the methyl carbon signals. The formyl proton would show a strong correlation to the formyl carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for assigning quaternary carbons. For instance, the methyl protons would show correlations to the quaternary α-carbon and the carboxyl carbon, while the amide proton would show correlations to the formyl carbon and the α-carbon, solidifying the structural assignment of the two rotamers. mdpi.com
Exchange Spectroscopy (EXSY): This technique is particularly valuable for studying molecules in dynamic chemical exchange, such as the cis-trans isomerization of amides. EXSY spectra show cross-peaks between the signals of the exchanging species (the two rotamers). The presence of these cross-peaks provides direct evidence of the isomerization process and allows for the determination of the exchange rate and the activation energy of the rotational barrier.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a unique molecular "fingerprint". nih.govlibretexts.org
Infrared (IR) Spectroscopic Analysis for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. It is particularly sensitive to polar bonds and is excellent for identifying key functional groups in this compound. irdg.orgmasterorganicchemistry.com
The IR spectrum will be dominated by characteristic absorptions from the amide and carboxylic acid groups. The N-H stretching vibration of the secondary amide appears as a single, relatively sharp band. orgchemboulder.comspectroscopyonline.com The C=O stretching vibrations give rise to very strong, sharp peaks. The amide I band (around 1650-1680 cm⁻¹) is primarily due to the C=O stretch of the formyl group, while the carboxylic acid C=O stretch appears at a higher frequency. rsc.orgresearchgate.net The amide II band, a combination of N-H bending and C-N stretching, is also a prominent feature. rsc.org
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound Note: Frequencies are approximate and based on data for similar compounds. rsc.orgorgchemboulder.com
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Amide | N-H Stretch | 3400 - 3250 | Medium, Sharp |
| Methyl | C-H Stretch | 2990 - 2850 | Medium |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |
| Amide | C=O Stretch (Amide I) | 1680 - 1650 | Strong |
| Amide | N-H Bend (Amide II) | 1560 - 1520 | Medium-Strong |
| Amide | C-N Stretch | 1335 - 1250 | Medium |
Raman Spectroscopy for Molecular Fingerprinting and Conformational Studies
In the Raman spectrum of this compound, the C-C skeletal stretches and symmetric C-H bending modes of the methyl groups are expected to be prominent. While the polar C=O and N-H groups that are strong in the IR spectrum are also present in Raman, they are often weaker. researchgate.net The symmetric nature of the C(CH₃)₂ group may give rise to a particularly strong Raman signal. By analyzing shifts in band positions and intensities, Raman spectroscopy can provide subtle details about the molecular conformation and intermolecular interactions in both solid and solution states. researchgate.net
Table 4: Expected Raman Shifts for this compound Note: Raman shifts are approximate and based on general data for amino acids and amides. nih.govspectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Amide | N-H Stretch | 3400 - 3250 | Weak-Medium |
| Methyl | C-H Stretch | 3000 - 2850 | Strong |
| Amide | C=O Stretch (Amide I) | 1680 - 1650 | Medium |
| Methyl | C-H Bending | 1480 - 1440 | Medium |
| Amide | Amide III (C-N stretch, N-H bend) | 1320 - 1280 | Medium-Strong |
| C-C Skeletal | C-C Stretch | 950 - 800 | Strong |
Mass Spectrometry (MS) in Structural Elucidation and Purity Assessment
Mass spectrometry is an indispensable tool for the characterization of this compound, offering high sensitivity and detailed structural information from minimal sample quantities.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is fundamental for unequivocally confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov This high mass accuracy allows for the determination of a compound's exact mass, which is critical for distinguishing between isomers or compounds with the same integer mass but different elemental formulas. nih.govnih.gov
The molecular formula for this compound is C₅H₉NO₃. Using the monoisotopic masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical exact mass can be calculated. researchgate.net An experimental HRMS analysis would be expected to yield a measured m/z value that matches this theoretical value, typically within a very low error margin (e.g., < 5 ppm), thereby confirming the elemental formula. nih.gov
| Parameter | Value |
| Molecular Formula | C₅H₉NO₃ |
| Calculated Monoisotopic Mass | 131.05824 Da |
| Typical Ion Adducts (Positive Mode ESI) | [M+H]⁺, [M+Na]⁺ |
| Theoretical m/z for [M+H]⁺ | 132.06557 |
| Theoretical m/z for [M+Na]⁺ | 154.04756 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product and Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for assessing the purity of this compound and identifying volatile byproducts from its synthesis. Due to the polar nature and low volatility of amino acids and their derivatives, a chemical derivatization step is typically required prior to GC analysis. sigmaaldrich.com Common derivatization methods include silylation (e.g., using MTBSTFA) or esterification followed by acylation, which convert the polar -COOH and -NH-CHO groups into more volatile and thermally stable moieties. researchgate.netsigmaaldrich.com
During the synthesis of this compound, which may involve reacting 2-methylalanine with a formylating agent like formic acid, several byproducts could potentially form. google.commdpi.com GC-MS analysis of a derivatized reaction mixture allows for the chromatographic separation of these components, with subsequent mass spectral analysis providing identification.
Potential byproducts that could be identified include:
Unreacted Starting Materials: Derivatized 2-methylalanine.
Reagent Residues: Excess formylating agent or its derivatives.
Side-Reaction Products: Products arising from decomposition or alternative reaction pathways, such as the formation of amides or esters with solvent molecules. acs.org
Di-formylated Products: Although sterically hindered, the formation of a di-formylated species is a theoretical possibility.
| Compound Type | Plausible Identity | Role in Analysis |
| Analyte | This compound (derivatized) | Main product peak for purity assessment. |
| Starting Material | 2-methylalanine (derivatized) | Indicates incomplete reaction. |
| Byproduct | Formic acid ester (from solvent) | Identifies side reactions. |
| Byproduct | Disiloxane (from derivatizing agent) | Artifact of the sample preparation method. |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique for detailed structural elucidation. In a typical experiment, the protonated molecule ([M+H]⁺) of this compound is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. The fragmentation patterns of N-formylated amino acids are well-characterized and follow predictable pathways. nih.govresearchgate.netuni-muenster.de
For this compound ([M+H]⁺, m/z 132.07), the primary fragmentation pathways would include:
Loss of Water (H₂O): A common fragmentation for carboxylic acids, resulting in an acylium ion at m/z 114.05.
Loss of Carbon Monoxide (CO): Following the initial loss of water, the ion can lose CO, a characteristic fragmentation of formyl groups, leading to a fragment at m/z 86.06.
Loss of Formic Acid (HCOOH): A neutral loss of 46 Da, yielding a fragment at m/z 86.06. uni-muenster.de
Cleavage of the Carboxylic Group: Loss of the •COOH radical (45 Da) to give a fragment at m/z 87.07, or loss of CO₂ (44 Da) after rearrangement.
The fragmentation pattern provides conclusive evidence for the presence of both the formyl group and the 2-methylalanine core structure.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity/Description |
| 132.07 | 114.05 | H₂O | [M+H-H₂O]⁺ |
| 132.07 | 86.06 | HCOOH | [M+H-HCOOH]⁺ |
| 114.05 | 86.06 | CO | [M+H-H₂O-CO]⁺ |
| 132.07 | 74.06 | C₃H₆O | Cleavage yielding protonated formamide (B127407) and isobutene fragment |
| 86.06 | 58.07 | CO | [M+H-HCOOH-CO]⁺ |
Integration of Spectroscopic Data with Computational Models
To gain deeper insight into the relationship between the molecular structure of this compound and its spectroscopic properties, experimental data is often integrated with computational models. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a standard tool for predicting and rationalizing spectroscopic parameters. nih.govnih.gov
Studies on similar molecules, such as N-formyl-alanine amide, have demonstrated that DFT and Hartree-Fock methods can accurately compute NMR chemical shielding tensors. acs.orgresearchgate.net These calculations help to understand how conformational changes, like the backbone dihedral angles (φ, ψ), influence the observed chemical shifts. researchgate.netacs.org This approach allows for the assignment of complex spectra and provides a structural basis for the experimental observations.
This computational strategy can be extended to mass spectrometry. While NMR predictions are more common, theoretical calculations can model the energetics of different fragmentation pathways. By calculating the relative energies of potential fragment ions and the transition state energies for their formation, it is possible to predict the most likely fragmentation patterns that would be observed in a tandem MS experiment. This integration provides a powerful synergy: the experimental data validates the computational model, and the model offers a detailed, energetic explanation for the observed spectral features. For this compound, computational models could be used to:
Calculate the minimum energy conformation of the molecule.
Predict ¹H and ¹³C NMR chemical shifts to confirm assignments. nih.gov
Model the charge distribution on the protonated molecule to predict the most likely sites of fragmentation initiation.
Determine the relative stability of various fragment ions to rationalize their abundance in the MS/MS spectrum.
This integrated approach elevates the characterization from simple identification to a comprehensive understanding of the molecule's structural and electronic properties. cam.ac.uk
Biochemical and Biological Research Implications of N Formyl 2 Methylalanine
Role of N-Formyl Amino Acids in Protein Biosynthesis Research
N-formylated amino acids are central to understanding the initiation of protein synthesis, particularly in prokaryotic and organellar systems.
Initiation of Translation in Prokaryotic and Organellar Systems (e.g., N-formylmethionine)
In bacteria, as well as in eukaryotic organelles like mitochondria and chloroplasts, protein synthesis is initiated by a specific N-formylated amino acid, N-formylmethionine (fMet). wikipedia.orgfiveable.mequora.com This process is a hallmark of prokaryotic translation and represents a key difference from the cytosolic protein synthesis in eukaryotes, which typically uses methionine. fiveable.melibretexts.org
The initiation sequence begins when a unique transfer RNA, tRNAfMet, is charged with methionine. wikipedia.org An enzyme called methionyl-tRNA formyltransferase then catalyzes the addition of a formyl group from 10-formyltetrahydrofolate to the amino group of the methionine attached to this specific tRNA. wikipedia.orgmicrobialcell.com The resulting N-formylmethionyl-tRNA (fMet-tRNAfMet) is specifically recognized by initiation factors. wikipedia.org
This fMet-tRNAfMet binds to the small ribosomal subunit (30S in bacteria) and recognizes the AUG start codon on the messenger RNA (mRNA). libretexts.org The formation of this initiation complex, which also involves GTP as an energy source, is a critical step. libretexts.org The subsequent binding of the large ribosomal subunit (50S in bacteria) forms the complete ribosome, poised to begin polypeptide chain elongation. libretexts.org Consequently, all nascent proteins in these systems begin with an N-formylmethionine residue at their N-terminus. quora.comlibretexts.org The specificity of this initiation mechanism is crucial for the correct reading of the genetic code from the starting point. nih.govpnas.org
| Component | Function | Reference |
|---|---|---|
| N-formylmethionine (fMet) | The initiating amino acid in bacteria, mitochondria, and chloroplasts. | wikipedia.orgfiveable.me |
| tRNAfMet | A specific tRNA that carries methionine for formylation and initiation. | wikipedia.orgwikipedia.org |
| Methionyl-tRNA formyltransferase | Enzyme that adds a formyl group to methionine charged on tRNAfMet. | wikipedia.orgmicrobialcell.com |
| AUG Start Codon | The mRNA codon that signals the start of translation. | libretexts.org |
| 30S and 50S Ribosomal Subunits | Form the initiation complex and the complete ribosome for protein synthesis. | libretexts.org |
Post-Translational Processing and Enzymatic Removal of Formyl Groups
Following the initiation of translation, the N-terminal formyl group is often removed in a co-translational process. quora.commicrobialcell.com This crucial step is catalyzed by the enzyme peptide deformylase (PDF). fiveable.merug.nldoubtnut.com PDF specifically recognizes and cleaves the formyl group from the N-terminal methionine of the nascent polypeptide chain. microbialcell.comrug.nl The activity of PDF is essential for bacterial viability, as the accumulation of formylated proteins can be lethal. microbialcell.com
After deformylation, a second enzyme, methionine aminopeptidase (B13392206) (MetAP), may act to remove the entire initial methionine residue. wikipedia.orgrug.nl This exposes the next amino acid in the sequence as the new N-terminus of the mature protein. The decision to remove methionine is dependent on the identity of the second amino acid residue. This two-step processing is vital for generating functional, mature proteins in bacteria. rug.nl The absence of a comparable, widespread deformylation system in the cytosol of eukaryotes makes PDF an attractive target for the development of novel antibacterial agents. acs.org
N-Formyl-2-methylAlanine as a Structural Motif in Peptide and Peptidomimetic Design
The unique structure of this compound, combining an N-formyl group with an α-methyl group, offers significant potential in the field of peptide and peptidomimetic design. These modifications can be used to control peptide shape and improve its stability.
Conformational Control and Backbone Modifications in Peptide Research
The incorporation of modified amino acids is a powerful strategy for influencing the three-dimensional structure (conformation) of peptides. The α-methyl group of the 2-methylalanine residue introduces significant steric constraints on the peptide backbone. researchgate.net This is known as the Thorpe-Ingold effect, where the presence of two substituents on the α-carbon atom restricts the allowable values of the phi (Φ) and psi (Ψ) dihedral angles, which define the backbone conformation. researchgate.net This restriction often promotes the adoption of specific secondary structures, such as helices (including 310-helices) and β-turns. researchgate.net
Similarly, N-methylation of an amino acid is known to constrain peptide conformations, although differently from α-methylation. researchgate.netresearchgate.net The N-formyl group in this compound, while smaller than a methyl group, also influences the properties of the adjacent peptide bond. It eliminates the hydrogen bond donor capability of the amide nitrogen and can affect the cis/trans isomerism of the peptide bond. acs.org The combination of both N-formylation and α-methylation in this compound would therefore be expected to exert a strong local conformational control, making it a valuable building block for designing peptides with predictable and stable structures. researchgate.netacs.org
| Modification | Structural Effect | Commonly Induced Structures | Reference |
|---|---|---|---|
| α-Methylation (e.g., 2-methylalanine) | Restricts backbone dihedral angles (Φ, Ψ) via the Thorpe-Ingold effect. | Helices (α, 310), β-turns. | researchgate.net |
| N-Methylation | Influences peptide bond conformation and eliminates N-H hydrogen bond donation. | Can induce turns; affects cis/trans isomerism. | researchgate.netresearchgate.net |
| N-Formylation | Eliminates N-H hydrogen bond donation; can influence local conformation. | Affects local peptide bond characteristics. | acs.org |
Influence on Proteolytic Stability and Biodegradation Research
A major hurdle in the therapeutic use of peptides is their rapid degradation by proteases in the body. mdpi.com Chemical modifications are widely employed to enhance the proteolytic stability of peptides. mdpi.comuminho.pt The structural features of this compound are particularly well-suited for this purpose.
The presence of the α-methyl group provides steric hindrance that can block the access of protease active sites to the adjacent peptide bonds, thereby preventing cleavage. researchgate.net Peptides containing α,α-disubstituted amino acids, such as α-aminoisobutyric acid (a close analog of 2-methylalanine), have demonstrated significantly increased resistance to enzymatic degradation. nih.gov Furthermore, modification of the N-terminus, such as by N-formylation, can prevent degradation by exopeptidases (aminopeptidases) that specifically recognize and cleave free N-terminal amino groups. mdpi.com Therefore, incorporating this compound, especially at the N-terminus of a peptide, is a promising strategy to significantly prolong its half-life in a biological environment by protecting it from both endo- and exopeptidases. mdpi.comnih.gov
Interactions with Biological Receptors and Systems
The immune system in mammals has evolved to recognize N-formylated peptides as molecular signals of bacterial invasion or tissue damage. nih.govguidetopharmacology.org This recognition is mediated by a specific class of G protein-coupled receptors known as formyl peptide receptors (FPRs), which are found on the surface of immune cells like neutrophils and macrophages. wikipedia.orgnih.gov
The prototypical agonist for these receptors is the N-formylated tripeptide N-formylmethionine-leucyl-phenylalanine (fMLF or fMLP). wikipedia.orgwikipedia.org The N-formyl group is a crucial determinant for binding and activation of FPRs, particularly FPR1. nih.govacs.org Upon binding, these receptors trigger a cascade of inflammatory and host-defense responses, including chemotaxis (directing cell movement toward the signal), degranulation, and the production of reactive oxygen species to kill pathogens. guidetopharmacology.org
Given the critical role of the N-formyl group for FPR interaction, it is plausible that peptides containing this compound could also interact with these receptors. The nature of this interaction would depend on the rest of the peptide sequence. While fMet is the canonical initiating amino acid, the receptor can accommodate variations. The replacement of methionine with the smaller, more rigid 2-methylalanine residue would alter the side chain properties and local conformation, potentially modulating the binding affinity and selectivity for different FPR subtypes (FPR1, FPR2, FPR3). nih.govwikipedia.org Research into such analogs could lead to the development of novel agonists or antagonists for FPRs, providing tools to study inflammatory processes or develop new immunomodulatory therapies.
Metabolomic and Biosynthetic Pathways Involving N-Formylated Amino Acids
N-formylated amino acids are not only important signaling molecules but also key components in certain metabolic and biosynthetic pathways. The formylation of the N-terminal amino acid, typically methionine, is a critical step in the initiation of protein synthesis in prokaryotes. This process is catalyzed by the enzyme peptide deformylase.
The biosynthesis of N-formylated amino acids involves the transfer of a formyl group from a donor molecule to the amino group of an amino acid. In many biological systems, the formyl group donor is N¹⁰-formyltetrahydrofolate. Enzymes known as N-formyltransferases or transformylases catalyze this reaction. These enzymes are crucial in pathways such as de novo purine (B94841) biosynthesis. While the specific biosynthetic pathway for this compound has not been detailed, it would likely involve a similar enzymatic transfer of a formyl group to 2-methylalanine.
Recent metabolomic studies have highlighted the importance of N-formylated amino acids in various physiological and pathological states. For instance, elevated levels of circulating N-formylmethionine have been associated with critical illness and are considered a marker of mitochondrial stress and dysfunction. In these conditions, damaged mitochondria release their contents, including N-formylated peptides, which can then be detected in the bloodstream. These studies suggest that the profile of N-formylated amino acids in biological fluids could serve as a biomarker for certain diseases.
Furthermore, research into prebiotic chemistry suggests that N-formylaminonitriles, precursors to N-formylated amino acids, could have formed readily under early Earth conditions, indicating their potential role in the origins of life.
While the direct involvement of this compound in specific metabolic pathways remains an area for future research, the established roles of other N-formylated amino acids suggest its potential significance in cellular metabolism and as a possible biomarker.
Future Research Directions and Unexplored Avenues for N Formyl 2 Methylalanine
Development of Novel and Environmentally Benign Synthetic Methodologies
The synthesis of N-formylated amino acids is a well-established field, but future research on N-formyl-2-methylalanine can focus on developing greener and more efficient protocols tailored to its specific structure. The steric hindrance posed by the two α-substituents (two methyl groups) presents a unique challenge compared to monosubstituted amino acids.
Future investigations could adapt and optimize several modern, environmentally benign formylation techniques:
Formic Acid as a Green Reagent: Using formic acid, an inexpensive and relatively benign reagent, is a primary avenue. nih.govmdpi.com Methods employing catalysts like molecular iodine, which can proceed under solvent-free conditions, offer a simple and efficient route that has been shown to work for a wide variety of amines without racemization. organic-chemistry.org Ultrasound-promoted synthesis using formic acid under solvent- and catalyst-free conditions is another promising green approach that has been shown to be effective even for sterically hindered amines. academie-sciences.fr
Carbon Dioxide as a C1 Source: The utilization of CO2 as an abundant, non-toxic, and renewable C1 feedstock is a key goal in green chemistry. Catalytic systems, often involving transition metals and a reducing agent like hydrosilanes, can facilitate the N-formylation of amines with CO2. acs.orgbohrium.com Research could focus on developing catalysts that are efficient for the sterically hindered 2-methylalanine.
Methanol (B129727) as a Formyl Source: Methanol is an ideal and eco-friendly C1 source. mdpi.com Catalytic systems, including those based on reusable bimetallic nanoparticles (e.g., AuPd–Fe3O4) or chromium catalysts, have been developed for the oxidative N-formylation of amines using methanol and could be adapted for this compound synthesis. mdpi.comd-nb.info
Transamidation of DMF: N,N-Dimethylformamide (DMF) can serve as a formyl group donor, often promoted by a catalyst such as imidazole (B134444). researchgate.net This method is attractive due to the low cost and wide availability of the reagents.
Table 1: Potential Environmentally Benign Synthetic Routes for this compound
| Formyl Source | Typical Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|
| Formic Acid | Iodine (catalytic), solvent-free, 70°C | Low cost, non-toxic catalyst, high efficiency. | organic-chemistry.org |
| Formic Acid | Ultrasound, solvent-free, room temperature | Mild conditions, clean, rapid, high purity. | academie-sciences.fr |
| Carbon Dioxide (CO₂) + Hydrosilane | Lewis acid or transition metal catalyst | Utilizes renewable feedstock, high atom economy. | acs.orgbohrium.com |
| Methanol (MeOH) | Reusable AuPd–Fe₃O₄ nanoparticles, O₂ | Eco-friendly C1 source, reusable catalyst. | mdpi.com |
| N,N-Dimethylformamide (DMF) | Imidazole, warm (60°C) | Inexpensive reagents, simple protocol. | researchgate.net |
Advanced Understanding of Formylation Reaction Kinetics and Thermodynamics
A significant research gap exists in the kinetic and thermodynamic data for the N-formylation of α,α-disubstituted amino acids like 2-methylalanine. The steric hindrance from the additional methyl group is expected to increase the activation energy of the formylation reaction compared to simpler amino acids.
Future studies should include:
Kinetic Analysis: Detailed kinetic studies of the various synthetic methods to determine reaction orders, rate constants, and the effect of catalyst concentration. This would allow for the rational optimization of reaction conditions. Mechanistic studies, such as those performed for the N-formylation of amines with CO2 and hydrosilanes, reveal complex reaction pathways that can be influenced by substrate basicity and catalyst type. acs.org
Thermodynamic Calculations: Computational and experimental determination of the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for the N-formylation of 2-methylalanine. This data is crucial for understanding reaction feasibility and equilibrium positions. The thermodynamics of N-H bond formation and cleavage are critical in many catalytic cycles. pnas.org
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, identify transition states, and calculate activation barriers. Such models have been used to understand palladium-catalyzed formylation and can elucidate how the electronics and sterics of 2-methylalanine influence the reaction mechanism. acs.org
Engineering of Enzymes and Biocatalysts for Stereoselective N-Formylation
While 2-methylalanine is achiral, the principles of biocatalysis offer powerful tools for highly specific and environmentally friendly synthesis. The field of enzyme engineering could be explored to develop novel biocatalysts for N-formylation.
Avenues for future research include:
Directed Evolution of N-Formyltransferases: N-formyltransferases, such as methionyl-tRNA formyltransferase (FMT) which formylates methionine, are a starting point. nih.govmicrobialcell.com Although their natural substrate is specific, protein engineering techniques like directed evolution could be used to alter the substrate-binding pocket to accept 2-methylalanine.
Whole-Cell Biocatalysis: Using recombinant microorganisms (e.g., E. coli) that overexpress a suitable formylating enzyme could provide a cost-effective production method. researchgate.net Whole-cell systems have the advantage of providing necessary cofactors and protecting the enzyme.
Screening for Novel Enzymes: Mining microbial genomes for novel enzymes with N-formylation activity could uncover biocatalysts that naturally accept a broader range of substrates, including sterically hindered ones. Research into nonribosomal peptide synthetase (NRPS) systems has revealed discrete N-formyltransferase proteins that could be investigated. nih.gov
Exploration of this compound in Advanced Catalysis and Materials Science
The unique structural features of this compound could be exploited in the development of new catalysts and functional materials.
Potential future applications to be investigated:
Precursors for Novel Polymers: N-formylated amino acids can be precursors to other functional groups. For instance, polymers with chiral side chains have been synthesized from N-formylated monomers. nih.gov While this compound is achiral, its incorporation into a polymer backbone could impart specific conformational constraints and properties. Research has shown the grafting of amino acids onto functional polymers via Schiff base formation, a pathway that could be explored. nih.gov
Ligands in Asymmetric Catalysis: The formamide (B127407) group can act as a directing group or a ligand component in transition metal catalysis. The steric bulk of the 2-methylalanine moiety could be beneficial in creating a specific chiral environment around a metal center if a chiral derivative were used, or in controlling catalyst reactivity.
Hybrid Materials: N-formyl amino acid derivatives, particularly when combined with organometallic moieties like ferrocene, have been suggested as potential hybrid materials for medicinal and electrochemical applications. chemrxiv.org The stability and defined structure of this compound could make it a useful building block in this context.
Computational Design of this compound Derivatives for Specific Biological Applications
Computational chemistry provides powerful tools to design molecules for specific biological functions, and this is a particularly promising avenue for this compound. The primary target for such design would be the Formyl Peptide Receptors (FPRs). nih.gov
Future research should focus on:
Molecular Docking and Simulation: Using homology models of FPR1 and FPR2, derivatives of this compound can be computationally docked into the ligand-binding sites. researchgate.netunifi.it These studies can predict binding affinities and identify key interactions. The N-formyl group is known to be critical for recognition by FPRs, acting as a hydrogen bond donor. nih.govmdpi.com The 2-methylalanine scaffold provides a rigid, sterically defined backbone that can be systematically modified.
Virtual Screening of Derivatives: A virtual library of this compound derivatives with various substitutions could be screened in silico against FPR models to identify candidates with high predicted potency and selectivity as either agonists or antagonists. researchgate.net
Pharmacophore Modeling: By analyzing known FPR ligands, a pharmacophore model can be developed. Derivatives of this compound can then be designed to match this model, combining the essential N-formyl group with other hydrophobic or charged groups to optimize receptor interaction and achieve desired biological activity, such as boosting the resolution of inflammation. researchgate.netacs.org
Comprehensive Studies on this compound in Cellular and Molecular Mechanisms
The most significant unexplored area for this compound is its potential biological activity. N-formylated peptides, originating from bacteria and damaged mitochondria, are well-known as potent activators of the innate immune system through the Formyl Peptide Receptor (FPR) family. nih.govwikipedia.orgwikipedia.org
Key research questions to address are:
Interaction with Formyl Peptide Receptors (FPRs): Does this compound bind to and activate FPR1, FPR2, or FPR3? This can be tested using calcium mobilization assays or chemotaxis assays in cells expressing these receptors (e.g., neutrophils). nih.gov The compound could act as an agonist, mimicking natural N-formyl peptides, or as an antagonist.
Modulation of Inflammatory Responses: As FPRs are key regulators of inflammation, future studies should investigate if this compound can modulate inflammatory pathways. nih.govnih.gov For example, it could be tested for its ability to reduce the production of pro-inflammatory cytokines in cell culture models of inflammation.
Role as a Damage-Associated Molecular Pattern (DAMP): N-formylated molecules released from mitochondria act as DAMPs to signal cellular stress or injury. wikipedia.org Investigating whether this compound can mimic these signals would provide insight into its potential role in sterile inflammation and tissue repair processes.
Impact on Protein Degradation: The N-terminal fMet residue can act as a degradation signal (degron) targeting proteins for destruction via the N-degron pathway. nih.govmicrobialcell.com It would be fascinating to explore whether this compound, if incorporated into a peptide, could function as a novel and highly stable degron, given the resistance of the α,α-disubstituted peptide bond to proteolysis.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing N-formyl-2-methylalanine in laboratory settings?
- Methodological Answer : Synthesis typically involves formylation of 2-methylalanine using formic acid derivatives (e.g., formic anhydride) under controlled anhydrous conditions. Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel (60–120 mesh). Reaction progress should be monitored by TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1). Yield optimization requires precise stoichiometric ratios (1:1.2 for amine to formylating agent) and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. How should researchers characterize the purity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC : Use a C18 column with UV detection at 210 nm; retention time ~8.2 min under isocratic conditions (acetonitrile/water, 40:60).
- Melting Point : Compare observed values (e.g., 145–147°C) to literature data.
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values (C₅H₉NO₃: C 45.11%, H 6.81%, N 10.52%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer :
- NMR Validation : Compare experimental ¹H/¹³C NMR shifts to computational predictions (DFT/B3LYP/6-31G*). For example, the formyl proton typically resonates at δ 8.1–8.3 ppm in DMSO-d₆.
- IR Cross-Check : Confirm formyl C=O stretch at ~1680–1700 cm⁻¹ and amide N-H at ~3300 cm⁻¹.
- Sample Purity : Re-crystallize or repurify samples to rule out solvent/impurity interference .
Q. What strategies optimize the enantiomeric resolution of this compound in chiral chromatography?
- Methodological Answer :
- Column Selection : Use chiral stationary phases (e.g., Chiralpak IA or IB).
- Mobile Phase : Test polar organic modifiers (methanol/ethanol with 0.1% trifluoroacetic acid) to enhance peak separation.
- Temperature Control : Adjust column temperature (25–40°C) to improve resolution. Document retention factors (k) and selectivity (α) for reproducibility .
Q. How do researchers analyze conflicting bioactivity data for this compound in enzyme inhibition assays?
- Methodological Answer :
- Dose-Response Curves : Perform triplicate assays at 6–8 concentrations to calculate IC₅₀ values.
- Negative Controls : Include buffer-only and solvent controls to rule out nonspecific binding.
- Statistical Validation : Apply ANOVA or Student’s t-test (p < 0.05) to assess significance. Reconcile outliers by revisiting assay conditions (pH, temperature) .
Data Documentation and Reproducibility
Q. What are best practices for documenting synthetic yields and side products?
- Methodological Answer : Maintain a detailed lab notebook with:
- Reaction Table : Substrate ratios, solvents, catalysts, and temperatures.
- Yield Calculation : % yield = (actual/theoretical) × 100, accounting for unreacted starting material.
- Side Product Analysis : Use GC-MS or LC-MS to identify byproducts (e.g., deaminated species) .
Q. How should researchers validate computational models predicting this compound’s stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
